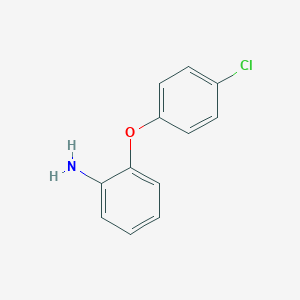

2-(4-Chlorophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKBREBZMUFUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182064 | |

| Record name | 2-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2770-11-8 | |

| Record name | 2-(4-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2770-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP2SG2VOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Chlorophenoxy)aniline CAS number 2770-11-8 properties

An In-depth Technical Guide to 2-(4-Chlorophenoxy)aniline (CAS No. 2770-11-8)

Introduction

This compound, identified by the CAS number 2770-11-8, is an aromatic organic compound featuring a diaryl ether structure. It serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its applications range from the production of pharmaceuticals and agrochemicals to the development of novel materials.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information for researchers, scientists, and professionals in the field.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 2770-11-8 | [4] |

| Molecular Formula | C₁₂H₁₀ClNO | [3][4] |

| Molecular Weight | 219.67 g/mol | [3][4] |

| Appearance | White to light yellow solid; Pale yellow powder | [1][3] |

| Melting Point | 80-85 °C | [1] |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones; sparingly soluble in chloroform and methanol; less soluble in water. | [1][3] |

| pKa (Predicted) | 3.69 ± 0.10 | [3] |

| Storage Conditions | Store in a dark, cool, and well-ventilated place under an inert atmosphere. Recommended storage at 2-8°C. | [3][5] |

Synthesis Protocols

The synthesis of this compound is commonly achieved via an Ullmann condensation, which involves the copper-catalyzed reaction between a phenol and an aryl halide. This method is a staple for the formation of diaryl ethers.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound from 2-aminophenol and 1-chloro-4-iodobenzene.

Objective: To synthesize this compound via a copper-catalyzed cross-coupling reaction.

Materials:

-

2-Aminophenol

-

1-Chloro-4-iodobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

Pyridine or N,N-Dimethylformamide (DMF) (solvent)

-

Toluene (co-solvent, optional)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst and Solvent Addition: Add Copper(I) Iodide (CuI) (0.1 eq) as the catalyst to the flask. Add pyridine or DMF as the solvent to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) under an inert nitrogen or argon atmosphere.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic value.

-

Antipsychotic Medications: The compound serves as an intermediate for producing certain antipsychotic drugs.[2] The chlorophenoxy moiety can contribute to selective dopamine receptor antagonism, a key mechanism for many antipsychotics.[2]

-

Conductive Polymers: In materials science, it acts as a building block for conductive polymers where the aniline nitrogen can be oxidized to form conjugated systems.[2]

-

General Pharmaceutical Synthesis: It is widely used as a starting material for introducing the 2-(4-chlorophenoxy) group into various molecular frameworks to create novel pharmaceutical candidates.[3] It is also known as a USP impurity of the tetracyclic antidepressant Amoxapine.[5][6]

Caption: Logical pathway from chemical intermediate to therapeutic application.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification: [4][7]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin, eyes, and clothing.

-

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- 1. chembk.com [chembk.com]

- 2. This compound; CAS No.: 2770-11-8 [chemshuttle.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy Online CAS Number 2770-11-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4'-chlorodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4'-chlorodiphenyl ether, a molecule of interest in synthetic and medicinal chemistry. This document details its fundamental chemical and physical characteristics, outlines experimental protocols for their determination, and presents a plausible metabolic pathway.

Core Physicochemical Properties

2-Amino-4'-chlorodiphenyl ether, also known as 5-chloro-2-phenoxyaniline or 2-(4-chlorophenoxy)aniline, is a substituted diaryl ether. Its chemical structure consists of a phenoxy group attached to a 2-amino-4-chloro-phenyl ring. The quantitative physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value | Source |

| CAS Number | 93-67-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2][3] |

| SMILES | Nc1cc(Cl)ccc1Oc2ccccc2 | [3] |

| InChI | 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | [3] |

| Property | Value | Source |

| Molecular Weight | 219.67 g/mol | [1][2][3] |

| Appearance | White to Gray to Brown solid/powder/crystal | [2][3] |

| Melting Point | 43 - 45 °C | [1] |

| Boiling Point | 192 °C @ 12 mmHg | N/A |

| 202 °C @ 15 mmHg | N/A | |

| Water Solubility | Qualitative data is conflicting, suggesting low solubility. One source indicates solubility in water, while another suggests insolubility.[1][4] | N/A |

| pKa (predicted) | Due to the presence of an amino group, this compound is expected to be weakly basic. Precise experimental or predicted values are not readily available in the searched literature. | N/A |

| logP (predicted) | As a molecule with two aromatic rings and a halogen, a positive logP value is expected, indicating lipophilicity. Precise experimental or predicted values are not readily available in the searched literature. | N/A |

Synthesis of 2-Amino-4'-chlorodiphenyl Ether

A common synthetic route to 2-Amino-4'-chlorodiphenyl ether involves the reduction of the corresponding nitro compound, 2-nitro-4-chlorodiphenyl ether. A detailed experimental protocol based on a patented method is provided below.[5][6][7]

Experimental Protocol: Reduction of 2-nitro-4-chlorodiphenyl ether

This protocol describes the reduction of 2-nitro-4-chlorodiphenyl ether to 2-Amino-4'-chlorodiphenyl ether using hydrazine hydrate as the reducing agent and ferric chloride hexahydrate with activated carbon as a catalytic system.[5][6][7]

Materials:

-

2-nitro-4-chlorodiphenyl ether

-

Ethanol (industrial grade)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Activated carbon

-

30% Sodium hydroxide solution (liquid caustic soda)

-

85% Hydrazine hydrate

-

Water

Procedure:

-

In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 30g of 2-nitro-4-chlorodiphenyl ether, 90mL of industrial alcohol, 6g of ferric chloride hexahydrate, and 5g of activated carbon.

-

Stir the mixture and adjust the pH to approximately 7.5 by adding 8.4g of 30% liquid caustic soda.

-

Heat the mixture to 80-90 °C.

-

Slowly add 13g of 85% hydrazine hydrate dropwise over a period of about 2 hours while maintaining the temperature and reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 3 hours.

-

Filter the hot reaction mixture to recover the solid catalyst.

-

The filtrate is subjected to distillation to recover the ethanol.

-

To the remaining mother liquor, add water and stir for 30 minutes.

-

Allow the mixture to stand and separate the layers to obtain the crude 2-Amino-4'-chlorodiphenyl ether as a light brown oil.

-

The crude product can be further purified by standard techniques such as distillation under reduced pressure or chromatography.

Plausible Metabolic Pathway

While specific metabolic studies on 2-Amino-4'-chlorodiphenyl ether are not extensively documented, a plausible metabolic pathway can be inferred from the known metabolism of other diphenyl ethers and aromatic amines. The primary route of metabolism is likely to involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][5][6][8][9][10][11]

The proposed metabolic transformations include aromatic hydroxylation on either of the phenyl rings and N-oxidation of the amino group. These oxidative metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.

Plausible metabolic pathway of 2-Amino-4'-chlorodiphenyl ether.

Experimental Workflows for Physicochemical Property Determination

The following diagrams illustrate the generalized experimental workflows for determining key physicochemical properties of organic compounds like 2-Amino-4'-chlorodiphenyl ether.

Melting Point Determination

Workflow for melting point determination.

Boiling Point Determination (Microscale)

Workflow for boiling point determination.

Solubility Determination

Workflow for solubility determination.

References

- 1. 2-amino-4-chlorodiphenyl Ether | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chlorodiphenyl Ether | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google Patents [patents.google.com]

- 8. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 Enzymes in Drug Metabolism | Pharmaceuticals | MDPI [mdpi.com]

In-Depth Technical Guide to the Structural Elucidation and Characterization of 2-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-(4-Chlorophenoxy)aniline (CAS No: 2770-11-8). This document details the key physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Physicochemical Properties

This compound is a solid, appearing as a pale yellow powder or colorless to light orange oil.[1][2][3] It is an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and the fungicide Boscalid.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO | [4] |

| Molecular Weight | 219.67 g/mol | [4] |

| CAS Number | 2770-11-8 | [4] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform (sparingly) and methanol (slightly).[3] | [3] |

| Appearance | Pale yellow powder or Clear Colorless to Pale Orange Oil | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are the Ullmann condensation and a multi-step synthesis starting from 9-fluorenone.

Ullmann Condensation

This method involves the copper-catalyzed reaction between an aryl halide and an alcohol or amine. In this case, 2-aminophenol is reacted with 1-chloro-4-iodobenzene in the presence of a copper catalyst and a base.

Caption: Ullmann Condensation Workflow for this compound Synthesis.

-

Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Multi-step Synthesis from 9-Fluorenone

A patented method describes a four-step synthesis starting from 9-fluorenone, involving ring opening, chlorination, amidation, and rearrangement degradation.[5] This process is reported to have a total yield of over 75%.[5]

Caption: Multi-step Synthesis of 2-(4-Chlorophenyl)aniline from 9-Fluorenone.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 (estimated) | m | 4H | Aromatic protons |

| ~7.1 (estimated) | m | 1H | Aromatic proton |

| ~7.0 (estimated) | dd | 1H | Aromatic proton |

| ~6.7 (estimated) | m | 2H | Aromatic protons |

| ~3.6 (estimated) | s | 2H | -NH₂ |

Note: Estimated chemical shifts are based on the analysis of the provided ¹H NMR spectrum image.[6]

| Chemical Shift (δ) ppm | Assignment |

| 143.2 | Aromatic C |

| 137.8 | Aromatic C |

| 133.0 | Aromatic C |

| 130.4 | Aromatic C |

| 130.3 | Aromatic C |

| 128.9 | Aromatic C |

| 126.3 | Aromatic C |

| 118.8 | Aromatic C |

| 115.7 | Aromatic C |

Note: Data obtained for the closely related compound 2-(4-chlorophenyl)aniline.[7]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.

-

¹³C NMR Parameters: Use a spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and acquire 1024 or more scans with proton decoupling.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 (predicted) | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 (predicted) | Medium | Aromatic C-H stretch |

| 1620-1580 (predicted) | Medium | N-H bend |

| 1590, 1490 (predicted) | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 (predicted) | Strong | Aryl-O-Aryl stretch (asymmetric) |

| 1100-1000 (predicted) | Medium | C-Cl stretch |

| 820 (predicted) | Strong | p-substituted benzene C-H bend |

Note: Predicted peak positions are based on typical values for the functional groups present.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

| m/z | Ion | Notes |

| 219/221 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 220/222 | [M+H]⁺ | Protonated molecular ion. |

| 242/244 | [M+Na]⁺ | Sodium adduct. |

| 184 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 128 | [M-C₆H₄Cl]⁺ | Cleavage of the ether bond. |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aniline moiety. |

Note: Predicted m/z values are based on the molecular structure and common fragmentation patterns of aromatic ethers and amines.[8][9]

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Source Temperature: Set to 230 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known fragmentation pathways for similar structures.

Biological Activity Context

Direct studies on the biological signaling pathways of this compound are limited. However, its structural motifs, the diaryl ether and chlorophenoxy groups, are present in many biologically active compounds.

Diaryl Ethers: This class of compounds exhibits a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal effects.[6][10] Some diaryl ether-containing molecules act as inhibitors of enzymes such as enoyl reductase in parasites.[8]

Chlorophenoxy Compounds: Many chlorophenoxy derivatives are used as herbicides.[1] Their mechanism of toxicity often involves the uncoupling of oxidative phosphorylation and disruption of cellular membranes.[1][11]

References

- 1. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. epa.gov [epa.gov]

- 6. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Synthesis and Spectral Analysis of 2-(4-Chlorophenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral analysis of 2-(4-Chlorophenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. This document details a representative synthetic protocol and provides an in-depth analysis of its spectral characteristics to aid in its identification and characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via an Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction forms the diaryl ether linkage, a critical step in the construction of the target molecule. While various synthetic routes exist, the Ullmann condensation remains a robust and widely utilized method.

Reaction Scheme

The Ullmann condensation for the synthesis of this compound typically involves the reaction of an ortho-substituted haloaniline with a para-substituted chlorophenol in the presence of a copper catalyst and a base. A common approach utilizes 2-bromoaniline and 4-chlorophenol as the starting materials.

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol

This protocol is a representative example for the synthesis of this compound via an Ullmann condensation.

Materials:

-

2-Bromoaniline

-

4-Chlorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

L-Proline (optional, as a ligand to improve reaction efficiency)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this suspension, add 2-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectral Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage, as well as the electron-donating effect of the amino group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 7.30 (d, J ≈ 8.8 Hz) | 2H, Protons on the chlorophenoxy ring ortho to the chlorine |

| ~ 6.95 (d, J ≈ 8.8 Hz) | 2H, Protons on the chlorophenoxy ring meta to the chlorine |

| ~ 7.10 (m) | 1H, Aromatic proton on the aniline ring |

| ~ 6.90 (m) | 1H, Aromatic proton on the aniline ring |

| ~ 6.80 (m) | 2H, Aromatic protons on the aniline ring |

| ~ 4.0 (br s) | 2H, -NH₂ protons |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-O (chlorophenoxy ring) |

| ~ 145 | C-N (aniline ring) |

| ~ 142 | C-O (aniline ring) |

| ~ 130 | C-Cl (chlorophenoxy ring) |

| ~ 129 | CH (chlorophenoxy ring) |

| ~ 125 | CH (aniline ring) |

| ~ 122 | CH (aniline ring) |

| ~ 120 | CH (chlorophenoxy ring) |

| ~ 118 | CH (aniline ring) |

| ~ 116 | CH (aniline ring) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| IR Spectral Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | N-H bending (scissoring) |

| 1500 - 1400 | Aromatic C=C stretching |

| 1250 - 1200 | Aryl-O-Aryl asymmetric C-O-C stretching |

| 1100 - 1000 | C-N stretching |

| 850 - 800 | para-disubstituted C-H out-of-plane bending |

| 750 - 700 | ortho-disubstituted C-H out-of-plane bending |

| ~ 1090 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 219.67 g/mol .[1] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| Mass Spectrometry Data | |

| m/z | Assignment |

| 219/221 | [M]⁺, Molecular ion |

| 184 | [M - Cl]⁺ |

| 128 | [M - C₆H₄Cl]⁺ |

| 92 | [C₆H₆N]⁺ |

Logical Workflow for Spectral Analysis

The process of spectral analysis for the structural confirmation of this compound follows a logical progression, integrating data from multiple techniques.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Versatile Building Block: A Technical Guide to 2-(4-Chlorophenoxy)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)aniline is a key organic intermediate characterized by a diaryl ether linkage connecting a chlorophenyl group and an aminophenyl group. This unique structural arrangement imparts a valuable combination of reactivity and physicochemical properties, establishing it as a significant building block in the synthesis of a variety of complex organic molecules. Its applications are particularly prominent in the pharmaceutical and agrochemical industries, where it serves as a crucial precursor for active compounds. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| CAS Number | 2770-11-8 | [1] |

| Appearance | Pale yellow solid | [Chem-supply] |

| Melting Point | 46-48 °C | [Chem-supply] |

| Boiling Point | ~340.7 °C at 760 mmHg (predicted) | [Chem-supply] |

| Solubility | Soluble in methanol, acetone; sparingly soluble in water. | [Chem-supply] |

Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The construction of the diaryl ether bond in this compound is a key synthetic challenge. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds.[2] In the synthesis of this compound, this typically involves the coupling of a substituted aminophenol with a chlorobenzene derivative or, more commonly, the reaction of an aniline derivative with a phenoxide.

Experimental Protocol: Ullmann-type Synthesis of this compound

A representative procedure for a related Ullmann-type synthesis of a diaryl ether is as follows. This can be adapted for the synthesis of the target molecule.

-

Reaction Setup: To a flame-dried Schlenk flask is added CuI (0.1 mmol, 10 mol%), 2-aminophenol (1.0 mmol, 1.0 equiv.), 1-chloro-4-iodobenzene (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

-

Solvent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added via syringe.

-

Reaction: The reaction mixture is heated to 120 °C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

| Parameter | Value |

| Reactants | 2-aminophenol, 1-chloro-4-iodobenzene |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Reaction Time | 24 hours |

| Typical Yield | 60-80% (yields can vary based on specific conditions and substrate) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a method of choice for the formation of C-N and C-O bonds due to its high efficiency and functional group tolerance.[3] For the synthesis of this compound, this would involve the coupling of 2-aminophenol with a 4-chlorophenyl halide or the coupling of aniline with a 2-phenoxy halide derivative.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

A general protocol for the Buchwald-Hartwig amination is provided below.

-

Reaction Setup: In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), 2-aminophenol (1.0 mmol, 1.0 equiv.), 1-chloro-4-iodobenzene (1.1 mmol, 1.1 equiv.), and a base such as Cs₂CO₃ (1.5 mmol, 1.5 equiv.).

-

Solvent Addition: Anhydrous toluene (5 mL) is added.

-

Reaction: The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (15 mL) and filtered through a pad of Celite. The filtrate is washed with water and brine.

-

Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and the solvent is removed in vacuo.

-

Purification: The residue is purified by flash chromatography on silica gel to yield the product.

| Parameter | Value |

| Reactants | 2-aminophenol, 1-chloro-4-iodobenzene |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | XPhos or other suitable phosphine ligand |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | >80% (yields are often high for this reaction) |

This compound as a Building Block in Multi-step Synthesis

The true utility of this compound is realized in its role as a versatile starting material for the construction of more complex, biologically active molecules. A prime example is its use in the synthesis of the antipsychotic drug, Amoxapine.[4]

Synthesis of Amoxapine

Amoxapine is a dibenzoxazepine derivative used in the treatment of depression and schizophrenia.[4] Its synthesis from this compound highlights the strategic importance of this building block.

Experimental Workflow for the Synthesis of Amoxapine

Caption: Synthetic pathway from this compound to Amoxapine.

Role in Modulating Dopamine Signaling

Amoxapine, derived from this compound, exerts its therapeutic effect primarily through its interaction with dopamine receptors, particularly the D2 receptor.[5] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs. Understanding the dopamine signaling pathway is therefore crucial for appreciating the pharmacological significance of this class of compounds.

Dopamine D2 Receptor Signaling Pathway

When dopamine binds to the D2 receptor, a G-protein coupled receptor, it initiates a signaling cascade that ultimately modulates neuronal activity.

Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of Amoxapine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its efficient synthesis through modern catalytic methods like the Buchwald-Hartwig amination, coupled with its strategic utility in constructing complex molecular architectures such as the dibenzoxazepine core of Amoxapine, underscores its importance in medicinal chemistry and drug discovery. The ability of its derivatives to modulate key biological pathways, such as dopamine signaling, further solidifies its role as a privileged scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, applications, and the biological context of its derivatives, offering a valuable resource for researchers in the field.

References

- 1. This compound | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Synthetic Method of Amoxapine - Chempedia - LookChem [lookchem.com]

- 5. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

The Medicinal Chemistry Potential of 2-(4-Chlorophenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)aniline is a versatile diaryl ether amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural motif, characterized by a substituted phenoxy group linked to an aniline ring, is a recurring feature in a range of therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, with a primary focus on its role as a key precursor in the synthesis of antipsychotic drugs, and as a scaffold for the development of kinase inhibitors and other targeted therapies. This document provides a comprehensive overview of its synthesis, physicochemical properties, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug synthesis and design.

| Property | Value | Reference |

| CAS Number | 2770-11-8 | N/A |

| Molecular Formula | C₁₂H₁₀ClNO | N/A |

| Molecular Weight | 219.67 g/mol | N/A |

| Appearance | Pale yellow solid | N/A |

| Melting Point | 45-50 °C | N/A |

| Solubility | Moderately soluble in methanol and acetone; limited water solubility | N/A |

Application in the Synthesis of Antipsychotic Agents: The Case of Amoxapine

A significant application of this compound is as a key starting material in the synthesis of Amoxapine, a dibenzoxazepine derivative used as an atypical antipsychotic and antidepressant. Amoxapine functions as a dopamine and serotonin receptor antagonist.

Mechanism of Action of Amoxapine

Amoxapine exerts its therapeutic effects through a multi-target receptor binding profile. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[1][2] Additionally, Amoxapine inhibits the reuptake of norepinephrine, which is responsible for its antidepressant properties.[3]

Below is a simplified representation of the dopamine signaling pathway and the inhibitory action of a D2 antagonist like Amoxapine.

Quantitative Biological Data for Amoxapine

The following table summarizes the receptor binding affinities and occupancy data for Amoxapine, highlighting its profile as a potent antagonist at key neurotransmitter receptors.

| Receptor | Binding Affinity (Kd, nM) | Receptor Occupancy (%) at 150 mg/day | Reference |

| Norepinephrine Transporter (NET) | 16 | Not Reported | [2] |

| Serotonin Transporter (SERT) | 58 | Not Reported | [2] |

| Dopamine D2 Receptor | Not Reported | 63% | [2] |

| Serotonin 5-HT2A Receptor | Not Reported | 98% | [2] |

Experimental Protocol: Synthesis of Amoxapine from this compound Hydrochloride

The synthesis of Amoxapine from this compound hydrochloride is a multi-step process.[4]

Step 1: Synthesis of Ethyl 2-(4-chlorophenoxy)phenylcarbamate

-

In a suitable reaction vessel, dissolve this compound hydrochloride in pyridine and ether.

-

Cool the solution in an ice bath.

-

Add ethyl chlorocarbonate dropwise to the cooled solution with continuous stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove pyridine hydrochloride and isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(4-chlorophenoxy)phenylcarbamate.

Step 2: Synthesis of Ethyl 4-((2-(4-chlorophenoxy)phenyl)carbamoyl)piperazine-1-carboxylate

-

In a dry reaction flask under an inert atmosphere, dissolve ethyl 2-(4-chlorophenoxy)phenylcarbamate and N-carbethoxypiperazine in anhydrous benzene.

-

Add a strong base, such as sodium methoxide (NaOCH₃), to the mixture.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture and quench with a suitable reagent.

-

Perform an extractive workup to isolate the crude product.

-

Purify the product via column chromatography to obtain ethyl 4-((2-(4-chlorophenoxy)phenyl)carbamoyl)piperazine-1-carboxylate.

Step 3: Synthesis of Amoxapine (Decarboxylation and Cyclization)

-

To a reaction vessel, add the purified product from Step 2.

-

Add phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

-

Reflux the mixture until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction mixture with ice water.

-

Basify the aqueous solution and extract the product with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Amoxapine by recrystallization or column chromatography.

Potential Application as a Scaffold for Kinase Inhibitors

The diaryl ether aniline scaffold, of which this compound is a prime example, is recognized as a "privileged structure" in medicinal chemistry, particularly for the design of protein kinase inhibitors. These inhibitors are crucial in oncology as they can target the dysregulated signaling pathways that drive cancer cell proliferation and survival.

Rationale for Kinase Inhibitor Design

The structural features of this compound make it an attractive starting point for developing kinase inhibitors:

-

Hinge Binding: The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Hydrophobic Interactions: The two aromatic rings can occupy hydrophobic pockets within the active site, enhancing binding affinity.

-

Vectors for Modification: The scaffold provides multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of similar diaryl ether anilines, such as 4-anilinoquinazolines and 2-substituted aniline pyrimidines, have shown potent inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Mer, and c-Met.

Illustrative Biological Data for Structurally Related Kinase Inhibitors

While specific data for kinase inhibitors directly derived from this compound is limited in the public domain, the following table presents data for analogous 4-anilinoquinazoline and 2-substituted aniline pyrimidine derivatives to illustrate the potential of this scaffold.

| Compound Class | Target Kinase(s) | Example IC₅₀ (nM) | Reference |

| 4-Anilinoquinazoline derivatives | EGFR, VEGFR-2 | 10a: EGFR (2.1), VEGFR-2 (4.3) | N/A |

| 2-Substituted aniline pyrimidine derivatives | Mer, c-Met | 18c: Mer (18.5), c-Met (33.6) | N/A |

Conceptual Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a general workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

Potential Application in Developing Neuropeptide Y (NPY) Y1 Receptor Antagonists

The (4-chlorophenoxy)methyl moiety, which is structurally related to this compound, has been incorporated into benzimidazole derivatives that act as selective Neuropeptide Y (NPY) Y1 receptor antagonists. These compounds have potential therapeutic applications in the treatment of obesity.

Illustrative Biological Data for Structurally Related NPY Y1 Receptor Antagonists

The following table presents the binding affinity of a benzimidazole derivative incorporating a (4-chlorophenoxy)methyl group.

| Compound | Target Receptor | Binding Affinity (Ki, µM) | Reference |

| Benzimidazole 56 | NPY Y1 | 0.0017 | [5] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry. Its established role in the synthesis of the atypical antipsychotic Amoxapine highlights its importance in developing treatments for central nervous system disorders. Furthermore, its core diaryl ether aniline structure serves as a promising scaffold for the design of novel kinase inhibitors for cancer therapy and other targeted agents like NPY Y1 receptor antagonists. The synthetic accessibility and the potential for diverse chemical modifications make this compound a molecule of high interest for further exploration in drug discovery and development programs. This guide provides a foundational resource for researchers aiming to leverage the potential of this compound in creating next-generation therapeutics.

References

- 1. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Method of Amoxapine - Chempedia - LookChem [lookchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Chlorophenoxy)aniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Chlorophenoxy)aniline, a key intermediate in the synthesis of dyes and pharmaceuticals. Due to the limited availability of quantitative data in public literature, this guide summarizes the available qualitative solubility information in common laboratory solvents and discusses the compound's stability based on its chemical structure and analogous compounds. Detailed experimental protocols for both solubility and stability determination are provided to enable researchers to generate quantitative data. This document is intended to be a foundational resource for scientists and professionals working with this compound, offering insights into its handling, storage, and application in research and development.

Introduction

This compound (CAS No. 2770-11-8) is an aromatic compound with the molecular formula C₁₂H₁₀ClNO.[1][2] It is structurally characterized by an aniline ring linked to a 4-chlorophenoxy group via an ether bond. This compound serves as a versatile intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pharmaceuticals.[1] An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and as a reference standard. This guide aims to consolidate the available information and provide practical methodologies for its characterization.

Chemical and Physical Properties

-

IUPAC Name: this compound[3]

-

Synonyms: 2-Amino-4'-chlorodiphenyl Ether, 2-(4-chlorophenoxy)benzenamine[3]

-

Molecular Formula: C₁₂H₁₀ClNO[3]

-

Molecular Weight: 219.67 g/mol [4]

-

Appearance: Pale yellow powder or colourless to light orange oil/solid.[2][4]

-

Melting Point: Approximately 45-50°C[1]

Solubility Profile

Data Presentation

| Solvent | Type | Qualitative Solubility | Citation(s) |

| Water | Polar Protic | Limited / Less Soluble | [1] |

| Methanol | Polar Protic | Slightly to Moderately Soluble | [1][2] |

| Acetone | Polar Aprotic | Moderately Soluble | [1] |

| Chloroform | Nonpolar | Sparingly Soluble | [2] |

| Alcohols | Polar Protic | Soluble | |

| Ethers | Polar Aprotic | Soluble | |

| Ketones | Polar Aprotic | Soluble |

Stability Profile

This compound is reported to be relatively stable under standard storage conditions.[2] However, its chemical structure, containing both an aromatic amine and an ether linkage, suggests potential degradation pathways.

Key Stability Considerations:

-

Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, as well as polymeric materials.[5]

-

Photodegradation: Exposure to light can promote degradation. It is recommended to store the compound in the dark or in amber vials.[4]

-

Hydrolysis: The ether linkage may be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an ester linkage.[4]

Recommended Storage Conditions:

To ensure the integrity of the compound, it is recommended to store it in a tightly sealed container under an inert atmosphere at 2-8°C, protected from light.[4]

Experimental Protocols

The following protocols are generalized procedures that can be adapted to quantitatively determine the solubility and stability of this compound.

Protocol for Determination of Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Generate a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

-

Calculation:

-

The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in units such as g/L or mg/mL.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Materials:

-

This compound

-

Selected solvent in which the compound is soluble and stable for the duration of the initial analysis (e.g., methanol or acetone)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Vials

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Sample: Keep a sample of the stock solution at the recommended storage condition (e.g., 2-8°C in the dark).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acid and base-stressed samples if necessary before analysis.

-

Analyze all samples, including the control, by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Use a PDA detector to check for peak purity and a MS detector to help identify the mass of potential degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Identify and quantify any degradation products.

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Propose potential degradation pathways based on the identified degradation products.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for a forced degradation stability study of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 2-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(4-Chlorophenoxy)aniline. The following sections detail the compound's properties, associated hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is an aromatic amine with the molecular formula C12H10ClNO.[1] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 219.66 g/mol | [1] |

| Appearance | Clear Colorless to Pale Orange Oil | Pharmaffiliates |

| CAS Number | 2770-11-8 | [1] |

| Synonyms | 2-(4-Chlorophenoxy)benzenamine, o-(p-Chlorophenoxy)aniline, 2-Amino-4'-chlorodiphenyl Ether | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

Signal Word: Warning[1]

Hazard Pictograms:

-

Health Hazard

-

Irritant

First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure. The following are recommended procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin gently with plenty of water for at least 30 minutes. Wash the area with soap and water. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 30 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth thoroughly with water and have them drink sips of water. Seek immediate medical attention.[3] |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |

| Unsuitable Extinguishing Media | Do not use a full water jet. |

| Specific Hazards | In a fire, toxic fumes may be formed, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[4] |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Use only in a well-ventilated area, preferably under a fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

-

Wear appropriate personal protective equipment (PPE).[5]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Store in a cool area away from direct sunlight or heat sources.[5]

-

Store away from oxidizing agents, strong acids, and strong bases.[3]

-

Recommended storage temperature is 2-8°C.[2] The material is noted as being hygroscopic.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may also be necessary.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Protective clothing to prevent skin exposure.[7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

| Other | An emergency eyewash station and safety shower should be readily available in the immediate work area.[3] |

Toxicological Information

The toxicological data for this compound and a related compound, aniline, are presented below. It is important to handle this compound with the same precautions as other toxic aromatic amines.

| Substance | Test | Species | Route | Value |

| Aniline | LD50 | Rat | Oral | 250 mg/kg[3] |

| Aniline | LD50 | Rabbit | Dermal | 820 mg/kg[3] |

| Aniline | LC50 | Mouse | Inhalation | 248 ppm (4 h)[3] |

Experimental Protocols

Detailed experimental protocols for toxicological studies such as LD50 and LC50 determinations involve standardized procedures. For instance, an acute oral toxicity study (LD50) typically follows OECD Guideline 423. This involves administering the substance to a group of fasted animals at a specific dose level. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LC50 for inhalation is determined by exposing animals to the substance at various concentrations in an inhalation chamber for a specified duration, followed by an observation period.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: A workflow for the safe handling of this compound.

References

- 1. This compound | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.com [fishersci.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. keyorganics.net [keyorganics.net]

- 6. angenechemical.com [angenechemical.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-4'-chlorodiphenyl Ether: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4'-chlorodiphenyl ether, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its history, physicochemical properties, synthesis, and its pivotal role in the development of the tetracyclic antidepressant, amoxapine. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

2-Amino-4'-chlorodiphenyl ether, also known as 2-(4-chlorophenoxy)aniline, is an aromatic ether and amine derivative. While not known for its own direct biological activity, it has garnered significant interest as a crucial starting material in the synthesis of complex therapeutic agents. Its primary claim to notability lies in its role as a precursor to amoxapine, a second-generation antidepressant.[1] This guide will delve into the known history of this compound, its chemical and physical characteristics, and the methodologies for its synthesis.

History and Discovery

The history of 2-Amino-4'-chlorodiphenyl ether is intrinsically linked to the development of the antidepressant amoxapine. Amoxapine, the N-demethylated metabolite of the antipsychotic drug loxapine, was first approved for marketing in the United States in 1980.[1] The synthesis of amoxapine involves the use of 2-Amino-4'-chlorodiphenyl ether as a key intermediate.[2][3] While the exact date and discoverer of 2-Amino-4'-chlorodiphenyl ether are not well-documented in readily available literature, its synthesis and use would have been a necessary prerequisite for the development of amoxapine in the years leading up to its 1980 approval.

Physicochemical and Spectroscopic Data

The fundamental chemical and physical properties of 2-Amino-4'-chlorodiphenyl ether are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2770-11-8 | [4] |

| Molecular Formula | C₁₂H₁₀ClNO | [4] |

| Molecular Weight | 219.67 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-(4-chlorophenoxy)benzenamine, 2-Amino-4'-chlorodiphenyl ether | [4] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of 2-Amino-4'-chlorodiphenyl ether. While comprehensive raw data is not publicly available, the existence of standard spectra is documented.

| Spectrum Type | Description | Reference |

| ¹H NMR | A proton NMR spectrum is available. | [4] |

| ¹³C NMR | A carbon-13 NMR spectrum is available. | [4] |

| Infrared (IR) | An FTIR spectrum (capillary cell, neat) and a vapor phase IR spectrum are available. | [4] |

| Mass Spectrometry (MS) | Predicted mass spectral data is available. | [5] |

Key predicted mass spectrometry peaks include:

-

[M+H]⁺: 220.05237 m/z

-

[M+Na]⁺: 242.03431 m/z

-

[M-H]⁻: 218.03781 m/z

Synthesis and Experimental Protocols

The synthesis of 2-Amino-4'-chlorodiphenyl ether is not widely detailed in peer-reviewed journals, suggesting it is a well-established industrial process. The most probable synthetic route is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[6]

A detailed experimental protocol for a closely related isomer, 2-amino-4-chlorodiphenyl ether, is available in the patent literature and provides a representative example of the synthesis of such compounds.[7][8] This process involves the reduction of the corresponding nitro-compound.

Representative Experimental Protocol (for the isomer 2-Amino-4-chlorodiphenyl ether)

Reaction: Reduction of 2-nitro-4-chlorodiphenyl ether.[8]

Materials:

-

2-nitro-4-chlorodiphenyl ether (30g)

-

Industrial alcohol (90mL)

-

Iron trichloride hexahydrate (6g)

-

Activated charcoal (5g)

-

Liquid caustic soda (30%) (8.4g)

-

Hydrazine hydrate (85%) (13g)

-

Water

Procedure:

-

In a reaction flask, add 30g of 2-nitro-4-chlorodiphenyl ether, 90mL of industrial alcohol, 6g of iron trichloride hexahydrate, and 5g of activated charcoal.

-

Stir the mixture and adjust the pH to 7.5 with 8.4g of 30% liquid caustic soda.

-

Heat the mixture to 80-90°C.

-

Slowly add 13g of 85% hydrazine hydrate dropwise over approximately 2 hours.

-

Continue to reflux the mixture for 3 hours.

-

Filter the reaction mixture while hot.

-

Recover the alcohol from the filtrate by distillation.

-

Add water to the remaining residue and stir for 30 minutes.

-

Allow the mixture to stand and separate to obtain the product.

Results:

-

Yield: 24.58g (91.40%)

-

Purity: 98.89%

The following diagram illustrates the general workflow for this synthesis.

Role in Drug Development: Synthesis of Amoxapine

The primary utility of 2-Amino-4'-chlorodiphenyl ether is as a key building block in the synthesis of the tetracyclic antidepressant amoxapine.[2][3] Amoxapine functions by inhibiting the reuptake of norepinephrine and serotonin and also acts as an antagonist at dopamine D2 receptors.[9][10]

The synthesis of amoxapine from 2-Amino-4'-chlorodiphenyl ether involves a multi-step process.

Amoxapine Synthesis Pathway

The following diagram outlines the synthetic route from 2-Amino-4'-chlorodiphenyl ether to amoxapine.

Conclusion

2-Amino-4'-chlorodiphenyl ether is a vital, albeit not widely known, chemical intermediate. Its history is closely tied to the development of amoxapine, a significant second-generation antidepressant. While detailed information on its discovery and direct biological effects is scarce, its importance in the pharmaceutical industry is undeniable. This guide has provided a consolidated resource of its known properties, a representative synthesis protocol, and its crucial role in drug development. Further research into the historical archives of pharmaceutical companies may yet uncover more specific details about the discovery and initial synthesis of this important molecule.

References

- 1. Amoxapine - Wikipedia [en.wikipedia.org]

- 2. Synthetic Method of Amoxapine - Chempedia - LookChem [lookchem.com]

- 3. Amoxapine CAS#: 14028-44-5 [m.chemicalbook.com]

- 4. This compound | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H10ClNO) [pubchemlite.lcsb.uni.lu]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. CN106187787B - A kind of preparation method of 2- amino -4- chlorodiphenyl ether - Google Patents [patents.google.com]

- 8. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google Patents [patents.google.com]

- 9. What is the mechanism of Amoxapine? [synapse.patsnap.com]

- 10. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Ullmann Condensation Synthesis of 2-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a powerful and versatile copper-catalyzed cross-coupling reaction widely employed in organic synthesis for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. This reaction is instrumental in the synthesis of diaryl ethers and aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed protocol for the synthesis of 2-(4-Chlorophenoxy)aniline, a key intermediate in the development of various bioactive molecules. The presented methodology is based on the Ullmann condensation of 2-iodoaniline and 4-chlorophenol, a route favored for its reliability and adaptability. Modern iterations of the Ullmann reaction often incorporate ligands to enhance catalytic activity and allow for milder reaction conditions than the traditionally harsh requirements.[1]

Reaction Scheme

The synthesis of this compound is achieved through the copper(I)-catalyzed coupling of 2-iodoaniline and 4-chlorophenol in the presence of a base.

Figure 1. Ullmann condensation reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar Ullmann condensation procedure for the synthesis of substituted diaryl ethers.[1]

Materials:

-

2-Iodoaniline

-

4-Chlorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodoaniline (1.0 equiv), 4-chlorophenol (1.2 equiv), copper(I) iodide (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous toluene is added to the flask via syringe or cannula. The amount of solvent should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of 2-iodoaniline).

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C for toluene) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid is filtered off, and the filter cake is washed with ethyl acetate.

-

Extraction: The combined filtrate is washed sequentially with water and brine.

-